Bbr 3438
Description
Historical Context of DNA Topoisomerase Inhibitors as Antineoplastic Agents
The journey to develop targeted cancer therapies has seen the identification of several crucial cellular targets, among which are the DNA topoisomerases. nih.gov These enzymes are vital for cell survival as they manage the topological state of DNA, a process essential for replication, transcription, and chromosome segregation. nih.govmdpi.com The discovery that these enzymes could be inhibited to induce cancer cell death marked a significant milestone in oncology.
The first DNA topoisomerase was identified in 1971, and subsequently, these enzymes were classified into two main types: topoisomerase I, which creates single-strand breaks in DNA, and topoisomerase II, which generates transient double-strand breaks. nih.govnih.gov The ability of certain compounds to stabilize the transient DNA-topoisomerase complex leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death, or apoptosis. nih.govnih.gov This mechanism forms the basis of action for many clinically important anticancer drugs. nih.gov
The anthracyclines, such as doxorubicin (B1662922), were among the first classes of compounds recognized for their potent topoisomerase II inhibitory activity and broad-spectrum antitumor effects. google.comnih.gov However, their clinical use has been hampered by significant side effects, most notably cardiotoxicity. acs.org This led to the development of synthetic analogues, the anthracenediones, with mitoxantrone (B413) being a prominent example. Current time information in IN.nih.gov These agents were designed to retain the DNA intercalating and topoisomerase II-poisoning activities of the anthracyclines while exhibiting a more favorable toxicity profile. Current time information in IN.nih.gov Further research into structurally related compounds, including aza-anthracenediones and aza-anthrapyrazoles, has been driven by the quest for agents with improved efficacy and better tolerability. nih.govacs.org
Chemical Classification and Structural Context of Nortopixantrone Hydrochloride
Nortopixantrone hydrochloride, also known by its developmental code BBR 3438, is chemically classified as a 9-aza-anthrapyrazole. Current time information in IN.medchemexpress.com Its core structure is an indazolo[4,3-gh]isoquinolin-6(2H)-one. nih.gov This places it within a novel class of DNA intercalating agents developed as bioisosteres of anthrapyrazoles. nih.gov
The defining feature of the 9-aza-anthrapyrazoles is the substitution of a carbon atom with a nitrogen atom at the 9-position of the anthrapyrazole chromophore. nih.gov This structural modification has been shown to be critical for the compound's biological activity. Comparative studies with the corresponding 8-aza regioisomers, where the nitrogen is at the 8-position, revealed that the 9-aza compounds are significantly more potent as anticancer agents. acs.org This difference in activity is attributed to a more effective molecular recognition of the topoisomerase II-DNA cleavage complex by the 9-aza isomers, leading to a much higher topoisomerase II poisoning activity. acs.org
The synthesis of Nortopixantrone hydrochloride and other 9-aza-anthrapyrazoles involves a multi-step process starting from benz[g]isoquinoline-5,10-diones with differing leaving groups at the 6 and 9 positions. nih.gov This allows for the regioselective introduction of a substituted hydrazine (B178648) to form the pyrazole (B372694) ring, followed by the addition of amine side chains. nih.gov
Table 1: Chemical Properties of Nortopixantrone
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylamino]-4,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one | PubChem |
| Molecular Formula | C20H24N6O2 | PubChem |
| Molecular Weight | 380.4 g/mol | PubChem |
| Synonyms | This compound, BBR-3438 | PubChem, medchemexpress.com |
Significance and Research Trajectory of Nortopixantrone Hydrochloride
The development and investigation of Nortopixantrone hydrochloride (this compound) represent a targeted effort to create a more effective and better-tolerated topoisomerase II inhibitor. The systematic exploration of aza-anthrapyrazoles led to the identification of the 9-aza series as particularly potent, with Nortopixantrone emerging as a promising candidate from this group. nih.gov
A key aspect of Nortopixantrone's research trajectory is its demonstrated preclinical efficacy, particularly against human prostate carcinoma xenografts. Current time information in IN. In these models, Nortopixantrone was found to be significantly more effective than both doxorubicin and the related anthrapyrazole, losoxantrone. Current time information in IN. This superior antitumor activity was notable in the PC3 prostate cancer model, where it induced a significant rate of complete tumor regressions. Current time information in IN.
The mechanism underlying this enhanced efficacy is multifactorial. Research indicates that Nortopixantrone induces DNA strand breaks in prostate cancer cells and effectively poisons topoisomerase II alpha. Current time information in IN. While its direct effect on the topoisomerase enzyme was comparable to losoxantrone, Nortopixantrone exhibited more favorable cellular accumulation and a prominent DNA-binding affinity, likely contributing to its enhanced cytotoxic effects with prolonged exposure. Current time information in IN. Furthermore, the antitumor response to Nortopixantrone in vivo has been associated with an early down-regulation of the anti-apoptotic protein Bcl-2. Current time information in IN.researchgate.net
Importantly, despite its increased cytotoxic potency, Nortopixantrone was reported to be better tolerated in vivo than losoxantrone, suggesting an improved therapeutic index. Current time information in IN. This favorable preclinical profile, especially against a tumor type known for its resistance to conventional chemotherapy, positioned Nortopixantrone as a candidate for further clinical investigation. Current time information in IN.
Table 2: In Vitro Cytotoxicity of Nortopixantrone (this compound) and a Comparator
| Compound | Cell Line | IC50 (µM) | Source |
| Nortopixantrone (as maleate (B1232345) salt) | LoVo (human colon carcinoma) | >1 | nih.gov |
| Losoxantrone (DuP-941) | LoVo (human colon carcinoma) | 0.04 | nih.gov |
Table 3: In Vivo Antitumor Activity of Nortopixantrone (this compound) in a Murine Leukemia Model
| Compound | Tumor Model | Optimal Dose (mg/kg/inj) | Efficacy (T/C %)* | Source |
| Nortopixantrone (as maleate salt) | P388 leukemia | 1.5 | 291 | nih.gov |
| Losoxantrone (DuP-941) | P388 leukemia | 12.5 | 147 | nih.gov |
*T/C % refers to the median survival time of the treated group divided by the median survival time of the control group, multiplied by 100.
Properties
CAS No. |
438244-41-8 |
|---|---|
Molecular Formula |
C20H26Cl2N6O2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylamino]-4,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one;dihydrochloride |
InChI |
InChI=1S/C20H24N6O2.2ClH/c1-21-6-7-24-15-2-3-16-18-17(15)20(28)13-4-5-23-12-14(13)19(18)25-26(16)10-8-22-9-11-27;;/h2-5,12,21-22,24,27H,6-11H2,1H3;2*1H |
InChI Key |
PBBLZEYTDDWEIH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO.Cl.Cl |
Appearance |
Solid powder |
Other CAS No. |
438244-41-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nortopixantrone hydrochloride; BBR-3438; BBR3438; BBR3438. |
Origin of Product |
United States |
Chemical Synthesis and Structure Activity Relationship Sar Studies
Synthetic Pathways for Nortopixantrone Hydrochloride
The synthesis of Nortopixantrone hydrochloride (also known as BBR-3438) is a multi-step process. drugfuture.com The pathway begins with the cyclization of 6-chloro-9-fluorobenz[g]isoquinoline-5,10-quinone by reacting it with 2-hydroxyethylhydrazine (B31387) in hot pyridine. drugfuture.com This reaction yields an intermediate, 2-(2-hydroxyethyl)-5-chloroindazolo[4,3-gh]isoquinolin-6(2H)-one. drugfuture.com
This intermediate is then condensed with N-(2-aminoethyl)-N-methylcarbamic acid tert-butyl ester, again in hot pyridine, to produce a derivative with a protected amino side chain. drugfuture.com The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group using hydrochloric acid (HCl), which yields the final product, Nortopixantrone hydrochloride. drugfuture.com
Table 1: Key Steps in the Synthesis of Nortopixantrone Hydrochloride
| Step | Reactants | Key Intermediate/Product |
|---|---|---|
| 1. Cyclization | 6-chloro-9-fluorobenz[g]isoquinoline-5,10-quinone and 2-hydroxyethylhydrazine | 2-(2-hydroxyethyl)-5-chloroindazolo[4,3-gh]isoquinolin-6(2H)-one |
| 2. Condensation | 2-(2-hydroxyethyl)-5-chloroindazolo[4,3-gh]isoquinolin-6(2H)-one and N-(2-aminoethyl)-N-methylcarbamic acid tert-butyl ester | 5-[2-[N-(tert-butoxycarbonyl)-N-methylamino]ethylamino] derivative |
| 3. Deprotection | 5-[2-[N-(tert-butoxycarbonyl)-N-methylamino]ethylamino] derivative and Hydrochloric acid (HCl) | Nortopixantrone hydrochloride |
This table summarizes the primary stages of the Nortopixantrone hydrochloride synthesis as described in the literature. drugfuture.com
Design and Synthesis of Nortopixantrone Hydrochloride Analogs
The design and synthesis of analogs of Nortopixantrone and related compounds, such as Mitoxantrone (B413), are aimed at improving therapeutic efficacy and understanding the drug-target interaction. sphinxsai.comresearchgate.net A common strategy involves modifying the side chains attached to the planar polycyclic core. sphinxsai.comresearchgate.net The planar tricyclic structure is considered essential for interacting with DNA base pairs. sphinxsai.com
For instance, in the synthesis of Mitoxantrone analogs, the precursor 1,8-dihydroxy-4,5-diaminoanthraquinone is treated with sodium hydrosulfite to form a leuco-tetrahydroxyanthraquinone intermediate. sphinxsai.com This intermediate is then condensed with various appropriate amines, followed by oxidation, to yield the final 1,4-diamino substituted anthraquinones. sphinxsai.com This approach allows for the introduction of diverse side chains, such as those with varying carbon lengths (from 3 to 7 atoms) and those incorporating cyclic groups like cyclopropyl, cyclopentyl, and cyclohexyl, as well as benzyl (B1604629) groups. sphinxsai.com The goal of creating such analogs is often to modulate properties like lipophilicity and to explore their impact on cytotoxicity and potential cardiotoxicity. sphinxsai.comresearchgate.net
Table 2: Examples of Mitoxantrone Analogs and Side Chain Modifications
| Analog Type | Side Chain Description | Precursor for Side Chain |
|---|---|---|
| Beta-alanino Analog | 3-carbon chain | Beta-alanine |
| Cyclopropyl Analog | Cyclopropyl group | Cyclopropylamine |
| Cyclopentyl Analog | Cyclopentyl group | Cyclopentylamine |
| Cyclohexyl Analog | Cyclohexyl group | Cyclohexylamine |
| Benzyl Analog | Benzyl group | Benzylamine |
This table illustrates the types of side chain modifications made to the core anthraquinone (B42736) structure to generate a variety of Mitoxantrone analogs for biological evaluation. sphinxsai.com
Structural Determinants of DNA Topoisomerase II Inhibition
Nortopixantrone functions as an antineoplastic agent primarily by inhibiting DNA topoisomerase II (Top2), an essential enzyme that manages DNA topology during cellular processes like replication. nih.govdrugbank.com Top2 works by creating a transient double-strand break in one DNA duplex (the G-segment) to allow another (the T-segment) to pass through, after which it reseals the break. nih.govnih.gov
Anticancer drugs like Nortopixantrone and Mitoxantrone exert their cytotoxic effects by trapping the enzyme in its intermediate stage, known as the Top2 cleavage complex (Top2cc), where the DNA is cleaved and covalently attached to the enzyme. nih.govnih.gov By stabilizing this complex, the drug prevents the enzyme from resealing the DNA break. nih.govspring8.or.jp This leads to an accumulation of permanent DNA double-strand breaks when a replication fork collides with the complex, ultimately triggering cell death pathways. nih.govnih.gov
The key structural features that determine this inhibitory activity are:
A Planar Polycyclic Core : The flat aromatic ring system (an anthrapyrazole in Nortopixantrone, an anthracenedione in Mitoxantrone) is crucial for inserting itself, or intercalating, between the DNA base pairs at the cleavage site. sphinxsai.comdrugbank.com This intercalation occurs through hydrogen bonding and physically blocks the DNA religation process. nih.govdrugbank.com
Side Chains : The two side chains extending from the planar core are critical for the drug's interaction and positioning within the DNA-enzyme complex. spring8.or.jp Crystal structures of related compounds show that these side chains mediate direct interactions with amino acid residues of the Top2 enzyme, further stabilizing the drug-DNA-enzyme ternary complex. spring8.or.jp For example, in the etoposide-Top2 complex, a major drug-contacting residue, R503, is anchored by a hydrogen bond. spring8.or.jp
The precise geometry and chemical nature of both the core and the side chains dictate the stability of the trapped complex and, consequently, the drug's potency as a Top2 inhibitor. nih.govspring8.or.jp
Elucidation of Structure-Activity Relationships for Antineoplastic Potency
Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. For Nortopixantrone analogs and related Top2 inhibitors, SAR studies have revealed several key principles governing their antineoplastic potency.
The central finding is that the core scaffold and the attached side chains both play vital roles. While the planar polycyclic system is responsible for DNA intercalation, the side chains are crucial for modulating potency and pharmacological properties. sphinxsai.comspring8.or.jp
Side Chain Composition and Length : Studies on Mitoxantrone analogs with side chains of varying lengths (3 to 7 carbons) and different structures (linear, cyclic, aromatic) showed that these compounds retained comparable in-vitro cytotoxicity against cancer cell lines like MCF-7 and HeLa. sphinxsai.com This suggests that while the side chains are necessary, the fundamental cytotoxic activity is primarily driven by the DNA-intercalating core. However, modifications to the side chains can influence other factors, such as selectivity and metabolic stability. nih.gov
Functional Groups : The presence and position of specific functional groups can significantly impact activity. For example, the hydroxyl groups on the Mitoxantrone core are known to increase its antineoplastic activity tenfold compared to its precursor, Ametantrone. sphinxsai.com In other classes of anticancer agents, the addition of groups like fluoro or amino has been shown to enhance antiproliferative effects. nih.gov
Stereochemistry and Conformation : The three-dimensional arrangement of atoms is critical. The interplay between the drug, DNA, and the Top2 enzyme is highly specific, and even small changes in the orientation of a side chain can lead to a loss of stability and activity. spring8.or.jpnih.gov
Table 3: Summary of Structure-Activity Relationships for Anthrapyrazole/Anthracenedione Analogs
| Structural Feature | Modification | Impact on Antineoplastic Potency/Mechanism |
|---|---|---|
| Polycyclic Core | Maintained as a planar system | Essential for DNA intercalation and inhibition of Topoisomerase II. sphinxsai.comdrugbank.com |
| Side Chains | Variation in length (3-7 carbons) and structure (cyclic, benzyl) | Generally maintains high in-vitro cytotoxicity, indicating the core is the primary driver of this effect. sphinxsai.com |
| Hydroxyl Groups | Addition to the core (e.g., Mitoxantrone vs. Ametantrone) | Can dramatically increase antineoplastic activity. sphinxsai.com |
| Terminal Amine | Modification or conversion to a salt | Can lead to a loss of anticancer activity, highlighting its importance for interaction. nih.gov |
| Side Chain Orientation | Altering the stereochemical orientation | Can increase anticancer activity but may also drastically reduce metabolic stability. nih.gov |
This table summarizes key findings from SAR studies on Nortopixantrone-related compounds, linking structural changes to biological outcomes.
Molecular and Cellular Mechanisms of Action
DNA Topoisomerase II Modulation
A central mechanism of action for aza-anthrapyrazoles is the modulation of DNA topoisomerase II, an essential enzyme that alters DNA topology to facilitate processes like replication, transcription, and chromosome segregation. nih.govoncohemakey.com
Intercalation and DNA Cleavage Complex Stabilization
Nortopixantrone, like its analogs, is believed to function as a DNA intercalator. This process involves the insertion of its planar polycyclic aromatic ring system between the base pairs of the DNA double helix. This intercalation physically distorts the DNA structure and, crucially, stabilizes the transient "cleavage complex" formed between topoisomerase II and DNA. nih.govnih.gov Normally, topoisomerase II creates temporary double-strand breaks in the DNA to allow another DNA segment to pass through, after which it re-ligates the break. By stabilizing this complex, Nortopixantrone effectively traps the enzyme on the DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of permanent DNA double-strand breaks. nih.gov
Disruption of DNA Replication and Repair Fidelity
The formation of persistent DNA double-strand breaks is a catastrophic event for the cell. These lesions physically obstruct the progression of DNA replication forks. nih.gov The collision of the replication machinery with the stabilized topoisomerase II-DNA complexes leads to the collapse of the replication fork and further DNA damage. nih.gov Consequently, the fidelity of DNA replication is severely compromised. The overwhelming DNA damage can saturate the cell's DNA repair pathways, leading to the activation of downstream signaling cascades that halt cell proliferation and induce cell death. nih.gov
Cellular Cytotoxicity and Apoptotic Pathways
The extensive DNA damage induced by Nortopixantrone triggers potent cytotoxic effects, primarily through the activation of programmed cell death, or apoptosis.
Induction of Programmed Cell Death
The accumulation of irreparable DNA damage is a primary trigger for the intrinsic apoptotic pathway. nih.govnih.gov This pathway is initiated by the release of pro-apoptotic factors from the mitochondria. In response to DNA damage, key signaling proteins are activated, leading to the activation of effector caspases, such as caspase-3. nih.gov These caspases are proteases that execute the apoptotic program by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. nih.govcancer-research-network.com
Cell Cycle Arrest Mechanisms
In response to DNA damage, cells activate complex signaling networks to arrest the cell cycle, providing time for DNA repair. nih.govoist.jp Aza-anthrapyrazoles have been shown to induce cell cycle arrest, particularly in the G2 phase. nih.govyoutube.com This G2 arrest prevents cells with damaged DNA from entering mitosis, a critical checkpoint to maintain genomic integrity. The arrest is typically mediated by the activation of checkpoint kinases that inactivate the cyclin-dependent kinases (CDKs) required for mitotic entry. If the DNA damage is too severe to be repaired, the sustained cell cycle arrest can ultimately lead to the initiation of apoptosis. nih.gov
Investigation of Off-Target Interactions and Secondary Molecular Targets (e.g., PIM1 kinase, USP11)
Recent research into the broader class of aza-anthrapyrazole compounds has revealed additional molecular targets beyond topoisomerase II, suggesting a more complex pharmacological profile. While direct studies on Nortopixantrone are not available, its structural analog mitoxantrone (B413) has been identified as an inhibitor of PIM1 kinase and ubiquitin-specific peptidase 11 (USP11). rndsystems.com
PIM1 Kinase: PIM1 is a serine/threonine kinase that plays a role in cell survival and proliferation. Inhibition of PIM1 by mitoxantrone has been demonstrated, suggesting a potential secondary mechanism contributing to its anticancer effects. rndsystems.com
USP11: USP11 is a deubiquitinating enzyme involved in DNA repair pathways. Inhibition of USP11 could potentially sensitize cancer cells to DNA damaging agents by impairing their ability to repair the lesions induced by the primary mechanism of topoisomerase II poisoning. rndsystems.com
Further investigation is required to determine if Nortopixantrone hydrochloride shares these off-target activities.
Preclinical Pharmacological Characterization
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
In Vitro Metabolic Stability and Identification of Metabolites
There is no specific information available regarding the in vitro metabolic stability of Nortopixantrone hydrochloride in systems such as liver microsomes or hepatocytes. Consequently, key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) have not been documented. Furthermore, no studies identifying specific metabolites of Nortopixantrone have been published.
Preclinical Distribution Kinetics Across Tissues
Limited information suggests that Nortopixantrone is widely distributed in tissues. One preclinical study in mice noted that BBR 3438 was "widely distributed in tissues," but did not provide quantitative kinetic data, such as tissue-to-plasma concentration ratios or identification of organs with the highest accumulation. portico.org Without this data, a detailed analysis of its distribution kinetics cannot be constructed.
Elucidation of Major Excretion Routes
The precise excretion routes for Nortopixantrone have not been fully elucidated in available literature. An abstract of a study indicates that renal excretion of the unchanged drug was minimal, but the complete data and context are unavailable. researchgate.net Therefore, a definitive statement on the primary pathways of elimination (e.g., biliary vs. renal) and the extent of excretion as unchanged drug versus metabolites cannot be made.
Plasma Protein Binding Characteristics
No studies detailing the plasma protein binding characteristics of Nortopixantrone hydrochloride are available. The percentage of the compound that binds to plasma proteins like albumin and alpha-1-acid glycoprotein, and whether this binding is concentration-dependent, remains undocumented.
Pharmacokinetic (PK) Modeling
Development of Compartmental and Non-Compartmental PK Models
There is no evidence in the surveyed literature of the development or application of specific compartmental or non-compartmental pharmacokinetic models for Nortopixantrone hydrochloride. Such models are essential for quantitatively describing the time course of the drug's absorption, distribution, and elimination, and for predicting its behavior in the body. The absence of this research means that key pharmacokinetic parameters derived from such models are unknown.
Pharmacodynamic (PD) Relationships and Modeling
Detailed preclinical pharmacodynamic (PD) data for Nortopixantrone hydrochloride, which would describe the relationship between its concentration and its pharmacological effect, are not available in the public domain. Pharmacodynamic modeling helps to quantify the drug's effect and understand its mechanism of action. mathworks.comslideshare.net
No specific studies were found that characterize the concentration-effect relationship of Nortopixantrone hydrochloride. Such studies would typically define parameters like the maximum effect (Emax) and the concentration at which 50% of the maximum effect is observed (EC50), often using the Hill model to describe the sigmoidal relationship between concentration and effect. msdmanuals.compharmacologyeducation.org Without experimental data, these key pharmacodynamic parameters for Nortopixantrone hydrochloride remain unknown.
There is no information available in the scientific literature regarding the application of mechanism-based pharmacodynamic models to describe the action of Nortopixantrone hydrochloride. These models, which can include direct effect, indirect response, or biophase distribution models, provide a quantitative understanding of the link between pharmacokinetics and the time course of a drug's effect. nih.govnih.gov The absence of such studies means the precise mechanism and temporal dynamics of Nortopixantrone hydrochloride's pharmacological activity have not been publicly characterized.
No published data exists describing hysteresis phenomena in the pharmacokinetic/pharmacodynamic (PK/PD) dynamics of Nortopixantrone hydrochloride. Hysteresis loops, where the pharmacological effect at a given plasma concentration differs between the ascending and descending phases of the concentration-time curve, can indicate a time delay between plasma concentration and the effect at the site of action. certara.comfinchstudio.io This can be due to factors such as the formation of active metabolites, slow receptor binding, or indirect mechanisms of action. ualberta.canih.gov The investigation of such phenomena for Nortopixantrone hydrochloride has not been reported.
In Vitro Antineoplastic Efficacy Assessment
Evaluation in Cancer Cell Line Panels
The in vitro antineoplastic activity of Nortopixantrone hydrochloride has been assessed using panels of established human cancer cell lines, providing initial data on its potency and cellular effects.
Two-Dimensional (2D) Monolayer Culture Systems
Conventional two-dimensional (2D) cell culture systems, where cancer cells are grown as a monolayer on a flat surface, represent a foundational method for the initial screening and evaluation of cytotoxic agents. archivesofmedicalscience.commdpi.com In this context, Nortopixantrone (BBR 3438) has been tested against human prostate carcinoma cell lines.
Research has shown that Nortopixantrone is a more potent antiproliferative agent than the reference compound doxorubicin (B1662922) in these 2D models. karger.com The cytotoxic activity was found to be highly dependent on the duration of exposure to the drug. karger.com In long-term assays (6-8 days), Nortopixantrone demonstrated superior potency in the DU145 and PC3 prostate cancer cell lines, being approximately five- to ten-fold more potent than doxorubicin. karger.com The cytotoxic effects observed in these long-term 2D culture assays were found to correlate with the compound's in vivo antitumor activity. karger.com
Specific half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell growth by 50%, have been determined for Nortopixantrone in prostate cancer cell lines, as detailed in the table below.
Table 1. In Vitro Cytotoxicity of Nortopixantrone (this compound) in Human Prostate Carcinoma Cell Lines IC50 values are presented in ng/mL. Data derived from Supino et al., 2001. karger.com
| Cell Line | Exposure Time | IC50 (ng/mL) |
|---|---|---|
| DU145 | 3 days | 14 ± 4 |
| 6-8 days | 1.5 ± 0.3 | |
| PC3 | 3 days | 18 ± 6 |
| 6-8 days | 3.4 ± 0.6 | |
| LNCaP | 3 days | 30 ± 7 |
| 6-8 days | 11.0 ± 2.0 |
Three-Dimensional (3D) Spheroid and Organoid Models
Three-dimensional (3D) culture models, such as spheroids and organoids, are increasingly utilized in cancer research as they more accurately mimic the complex architecture and microenvironment of in vivo tumors compared to 2D cultures. thermofisher.comupmbiomedicals.comcrownbio.comfrontiersin.org These models are valuable for studying cell-cell interactions, drug penetration, and resistance mechanisms. thno.orgoncotarget.com Spheroids are simpler aggregates of cancer cells, while organoids can be derived from stem cells or patient tissues to more closely replicate the structure and function of an organ. upmbiomedicals.comnih.gov
Based on available research, there are no specific studies published on the evaluation of Nortopixantrone hydrochloride's efficacy using 3D spheroid or organoid models.
Patient-Derived Cell Cultures and Conditional Reprogramming Models
Patient-derived cell (PDC) cultures, which are established directly from a patient's tumor tissue, are considered highly relevant preclinical models because they retain more of the clinically relevant features of the original tumor, such as heterogeneity and chemoresistance, compared to established cell lines. plos.orgnih.gov A technique known as conditional reprogramming allows for the rapid and efficient expansion of these patient-derived cells, providing sufficient material for comprehensive analyses, including drug screening. nih.gov
Despite the advantages of these advanced models for personalized medicine, there is currently no published research detailing the in vitro antineoplastic efficacy assessment of Nortopixantrone hydrochloride in patient-derived cell cultures or conditional reprogramming models.
Cellular Response Modalities
The antineoplastic effects of Nortopixantrone hydrochloride are mediated through specific cellular responses, primarily the inhibition of cell growth and the induction of programmed cell death.
Proliferation Inhibition and Viability Assessment
The capacity of an agent to inhibit cancer cell proliferation is a key indicator of its potential therapeutic efficacy. This is typically quantified by determining the IC50 value from dose-response curves. karger.com As established in 2D monolayer culture systems, Nortopixantrone (this compound) effectively inhibits the proliferation of human prostate cancer cells. karger.com Its potency is notably enhanced with prolonged exposure, indicating a time-dependent cytotoxic activity. karger.com
The following table summarizes the antiproliferative potency of Nortopixantrone across several human prostate cancer cell lines.
Table 2. Antiproliferative Potency (IC50) of Nortopixantrone (this compound) IC50 values are presented in ng/mL and reflect the concentration required to inhibit cell proliferation by 50% after short-term (3 days) and long-term (6-8 days) continuous exposure. Data derived from Supino et al., 2001. karger.com
| Cell Line | IC50 (3-day exposure) | IC50 (6-8 day exposure) |
|---|---|---|
| DU145 | 14 ± 4 | 1.5 ± 0.3 |
| PC3 | 18 ± 6 | 3.4 ± 0.6 |
| LNCaP | 30 ± 7 | 11.0 ± 2.0 |
Apoptotic Marker Analysis
The induction of apoptosis, or programmed cell death, is a primary mechanism for many anticancer agents. nih.gov This process is regulated by a complex network of proteins, including the Bcl-2 family and caspases. nih.govmdpi.com Research into the mechanism of Nortopixantrone (this compound) indicates that its antiproliferative effects are associated with the induction of delayed apoptosis. karger.comnih.gov
A key molecular event associated with Nortopixantrone-induced apoptosis is the early down-regulation of the anti-apoptotic protein Bcl-2. karger.comnih.gov The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, with a balance between anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax and Bak) determining the cell's fate. bio-rad-antibodies.comcreative-diagnostics.comresearchgate.net By reducing the levels of Bcl-2, Nortopixantrone shifts this balance in favor of cell death. karger.comnih.gov
Furthermore, Nortopixantrone has been shown to act as a DNA topoisomerase II inhibitor. karger.comnih.gov Specifically, it induces cleavage of DNA in vitro when tested with the isolated alpha isoform of topoisomerase II and also causes DNA strand breaks within prostate carcinoma cells. karger.comnih.gov The formation of these drug-stabilized topoisomerase-DNA complexes is a well-established mechanism for triggering an apoptotic response. While the down-regulation of Bcl-2 is a confirmed apoptotic marker for Nortopixantrone's activity, detailed analyses of other key markers, such as the activation of effector caspases (e.g., caspase-3) or the cleavage of substrates like poly(ADP-ribose) polymerase (PARP), have not been specifically reported for this compound in the available literature.
High-Throughput Screening for Efficacy
High-throughput screening (HTS) is a foundational methodology in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological activity against specific targets or cellular phenotypes. tandfonline.com In oncology research, HTS is instrumental in identifying novel agents with antineoplastic properties by testing compounds against panels of cancer cell lines. nih.gov This approach allows for the efficient identification of "hits"—compounds that exhibit a desired effect, such as inhibiting cancer cell proliferation or inducing cell death. nih.gov These initial hits can then be selected for further optimization and more detailed mechanistic studies. nih.gov
While specific high-throughput screening data for Nortopixantrone hydrochloride are not extensively detailed in publicly available literature, the evaluation of related aza-anthracenedione compounds provides significant insight into the potential efficacy of this class of molecules. Nortopixantrone is identified as a 9-aza-anthrapyrazole and an inhibitor of DNA topoisomerase II. researchgate.netpatsnap.compatsnap.com Its structural and mechanistic relative, Pixantrone (B1662873), has been the subject of numerous preclinical studies to evaluate its anticancer activity. tandfonline.com
Pixantrone is an aza-anthracenedione that, like other related compounds, functions as a DNA intercalator and an inhibitor of topoisomerase II. drugbank.comoup.com Preclinical investigations have consistently demonstrated its antineoplastic activity, particularly against hematologic cancers. tandfonline.com Studies have shown that Pixantrone has a wide spectrum of anti-tumor activity and marked efficacy against lymphomas and leukemias in preclinical models. oup.com
The in vitro efficacy of Pixantrone has been assessed against various myeloma cell lines. nih.gov In these screening assays, Pixantrone was found to significantly inhibit the proliferation and metabolic activity of all tested myeloma cell lines. nih.gov Notably, the anti-myeloma effects were more pronounced in the tumor cells compared to non-malignant stromal cells, mesenchymal stem cells, and peripheral blood mononuclear cells from healthy donors. nih.gov The compound demonstrated a strong cytostatic effect, followed by a slower induction of apoptosis, which was observed after a 7-day incubation period. nih.gov Furthermore, research has demonstrated a synergistic antineoplastic effect when Pixantrone is combined with other agents, such as the histone deacetylase inhibitor panobinostat. nih.gov This body of evidence, generated through systematic screening, underscores the therapeutic potential of the aza-anthracenedione class of compounds. nih.gov
Interactive Data Table: In Vitro Antineoplastic Activity of Pixantrone
Below are research findings on the in vitro efficacy of Pixantrone, a structural and mechanistic analogue of Nortopixantrone hydrochloride.
| Cell Line(s) | Assay Type | Research Finding | Citation |
| Multiple Myeloma Cell Lines | Proliferation and Metabolic Activity Assays | Significantly inhibited proliferation and metabolic activity. Effects were more pronounced in tumor cells than in healthy stromal, mesenchymal stem, or peripheral blood mononuclear cells. | nih.gov |
| Multiple Myeloma Cell Lines | Apoptosis Assay | Induced apoptosis in myeloma cells following a 7-day incubation period, indicating a fast cytostatic and slower cytotoxic effect. | nih.gov |
| Primary Plasma Cells from Patients | Viability Assay | Reduced the viability of primary plasma cells from patients with myeloma. | nih.gov |
| Myeloma Cells | Chicken Chorioallantoic Membrane (CAM) Assay | Induced downregulation of myeloma-cell growth in an ex ovo model. | nih.gov |
| ABC-DLBCL Cell Lines | Combination Proliferation Assay | Demonstrated synergistic or additive effects when combined with the Bruton's tyrosine kinase inhibitor ibrutinib. | tandfonline.com |
In Vivo Antineoplastic Efficacy Evaluation
Selection of Preclinical Animal Models
There is no information available in the public domain regarding the selection of preclinical animal models for the evaluation of Nortopixantrone hydrochloride.
Xenograft Models (Subcutaneous, Orthotopic)
No studies detailing the use of xenograft models to assess the efficacy of Nortopixantrone hydrochloride have been identified.
Syngeneic Models
Information on the use of syngeneic models for the in vivo testing of Nortopixantrone hydrochloride is not present in the available literature.
Genetically Engineered Murine Models
There are no records of genetically engineered murine models being utilized to evaluate the antineoplastic properties of Nortopixantrone hydrochloride.
Assessment of Antitumor Activity in Relevant Cancer Models
Specific data on the antitumor activity of Nortopixantrone hydrochloride in any cancer model is not available.
Tumor Growth Inhibition and Regression Analysis
No data on tumor growth inhibition or regression analysis following treatment with Nortopixantrone hydrochloride has been published.
Survival Studies and Disease Progression Markers
There are no survival studies or analyses of disease progression markers related to the administration of Nortopixantrone hydrochloride in preclinical models.
Preclinical Pharmacokinetic-Pharmacodynamic Correlation in Vivo Systems
Comprehensive searches for preclinical data on the in vivo antineoplastic efficacy and pharmacokinetic-pharmacodynamic (PK/PD) correlations of Nortopixantrone hydrochloride (also known as BBR 3390) did not yield specific research findings or data tables. The available scientific literature focuses extensively on the related compound, Mitoxantrone (B413), from which Nortopixantrone is derived.
Studies on Mitoxantrone demonstrate that it is a type II topoisomerase inhibitor that disrupts DNA synthesis and repair in cancer cells. nih.gov Its pharmacokinetic profile in cancer patients has been characterized by a three-compartment model with a long terminal half-life. nih.govnih.gov Research has also explored enhancing its efficacy through different formulations, such as liposomes, to improve tumor targeting. nih.gov
However, specific in vivo studies detailing the relationship between the concentration of Nortopixantrone hydrochloride and its antitumor effects in preclinical models are not publicly available. Therefore, a detailed analysis and presentation of its preclinical PK/PD correlation, as requested, cannot be provided at this time. Further research and publication of data specifically on Nortopixantrone hydrochloride are required to fulfill this request.
Mechanisms of Intrinsic and Acquired Drug Resistance
Role of the Tumor Microenvironment in Drug Resistance
The specific role of the tumor microenvironment (TME) in mediating resistance to Nortopixantrone hydrochloride has not been directly elucidated in published research. However, the TME is known to be a critical factor in the development of therapeutic resistance to a wide range of chemotherapies. nih.gov
Key components of the TME that generally contribute to drug resistance include:
Physical Barriers: The dense extracellular matrix (ECM) and high interstitial fluid pressure within tumors can impede the penetration and distribution of therapeutic agents. nih.gov
Cellular Components:
Cancer-Associated Fibroblasts (CAFs): These cells can remodel the ECM and secrete various factors that promote cancer cell survival and resistance. nih.gov
Tumor-Associated Macrophages (TAMs): TAMs, particularly the M2-polarized phenotype, can create an immunosuppressive environment and secrete factors that support tumor growth and diminish the efficacy of cytotoxic agents. nih.govmdpi.comnih.gov
Hypoxia: Low oxygen levels in the tumor core can induce a more aggressive and treatment-resistant cancer cell phenotype.
While a study involving liposomal delivery of the related compound pixantrone (B1662873) suggested that neutrophils recruited by the tumor microenvironment could play a role in drug delivery, specific studies detailing the interaction between Nortopixantrone and the TME are lacking.
Strategies to Circumvent Resistance in Preclinical Models
Specific preclinical strategies to circumvent resistance to Nortopixantrone hydrochloride are not well-documented. Research on this compound appears to have been limited, and detailed investigations into overcoming resistance have not been published.
Generally, strategies to overcome resistance to similar anticancer agents in preclinical models include:
Combination Therapies: Using the agent in conjunction with other drugs that have different mechanisms of action or that can inhibit resistance pathways (e.g., ABC transporter inhibitors).
Nanoparticle-based Drug Delivery: Encapsulating the drug in nanoparticles can potentially overcome efflux pump-mediated resistance and improve drug delivery to the tumor site. nih.gov
Targeting the Tumor Microenvironment: Strategies aimed at modifying the TME, such as inhibiting CAFs or re-polarizing TAMs, could enhance the efficacy of cytotoxic drugs.
Modulation of Signaling Pathways: Targeting signaling pathways that are activated in resistant cells, such as the PI3K/mTOR pathway, has shown promise in overcoming resistance to other targeted therapies. nih.gov
Preclinical testing of Nortopixantrone (BBR-3438) showed notable activity against prostatic carcinoma models, a tumor type often refractory to conventional cytotoxic agents. bioworld.com However, the mechanism behind this sensitivity and potential ways to overcome resistance in other tumor types were not elucidated. bioworld.com
Rational Design of Combination Therapy in Preclinical Settings
Synergistic Interactions with Conventional Chemotherapeutics
While specific studies on Nortopixantrone hydrochloride are limited, research on the closely related anthracenedione, mitoxantrone (B413), provides insights into potential synergistic combinations. Preclinical studies have demonstrated that mitoxantrone exhibits synergistic or additive effects when combined with various conventional chemotherapeutic agents across different cancer cell lines.
For instance, in a study using a human T-cell leukemia cell line (MOLT-3), mitoxantrone showed a synergistic effect when combined with amsacrine, cisplatin (B142131), or cytosine arabinoside. nih.gov An additive effect was observed with bleomycin, doxorubicin (B1662922), etoposide, 5-fluorouracil, mitomycin C, 6-mercaptopurine, or vincristine. nih.gov However, an antagonistic effect was noted with methotrexate. nih.gov These findings suggest that simultaneous administration of mitoxantrone with certain anticancer drugs could be advantageous for achieving greater cell kill. nih.gov
The table below summarizes the observed interactions of mitoxantrone with conventional chemotherapeutics in the MOLT-3 human T-cell leukemia cell line.
| Conventional Chemotherapeutic | Observed Interaction with Mitoxantrone |
| Amsacrine | Synergistic |
| Cisplatin | Synergistic |
| Cytosine arabinoside | Synergistic |
| Bleomycin | Additive |
| Doxorubicin | Additive |
| Etoposide | Additive |
| 5-Fluorouracil | Additive |
| Mitomycin C | Additive |
| 6-Mercaptopurine | Additive |
| Vincristine | Additive |
| Methotrexate | Antagonistic |
Data based on a study of mitoxantrone in a human T-cell leukemia cell line. nih.gov
These preclinical findings for mitoxantrone highlight promising avenues for investigating similar synergistic interactions with Nortopixantrone hydrochloride. Further research is necessary to determine if Nortopixantrone hydrochloride exhibits a comparable or distinct profile of synergy with conventional chemotherapy drugs.
Combination with Targeted Therapies and Immunomodulators
The combination of traditional chemotherapy with targeted therapies and immunomodulators represents a paradigm shift in cancer treatment. nih.govoncotarget.com Targeted therapies aim to inhibit specific molecules involved in cancer growth and progression, while immunomodulators enhance the body's immune response against cancer cells. nih.govcancer.org
Future preclinical studies are warranted to explore the potential of Nortopixantrone hydrochloride in combination with a range of targeted therapies (e.g., kinase inhibitors) and immunomodulators (e.g., checkpoint inhibitors) in various cancer models.
Molecular Basis and Mechanistic Elucidation of Combination Efficacy
Understanding the molecular basis of synergy is crucial for the rational design of combination therapies. For mitoxantrone, a compound structurally related to Nortopixantrone hydrochloride, its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme essential for DNA repair and replication. cancer.gov This leads to DNA damage and apoptosis in cancer cells.
The synergistic effects observed with other chemotherapeutic agents likely stem from complementary mechanisms of action. For instance, combining a topoisomerase II inhibitor like mitoxantrone with a DNA-damaging agent like cisplatin could result in an overwhelming level of DNA damage that the cancer cell cannot repair, leading to enhanced cell death. Similarly, combining it with an antimetabolite like cytosine arabinoside, which interferes with DNA synthesis, could create a scenario where the cell is more vulnerable to the effects of topoisomerase II inhibition.
The molecular mechanisms underlying potential synergies with targeted therapies and immunomodulators are likely more complex. For instance, a cytotoxic agent could increase the expression of tumor antigens, making the cancer cells more visible to the immune system, thereby potentiating the effect of an immunomodulator. Conversely, a targeted therapy might inhibit a pathway that cancer cells use to evade chemotherapy-induced apoptosis.
Further research is essential to elucidate the specific molecular pathways affected by Nortopixantrone hydrochloride and how these pathways interact with those targeted by other anticancer drugs. This knowledge will be instrumental in identifying the most effective combination strategies for future clinical development.
Advanced Research Methodologies and Computational Approaches
In Silico Modeling and Simulation
In silico approaches have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict and analyze the behavior of drug candidates. nih.gov For a compound like Nortopixantrone hydrochloride, these computational methods can elucidate its interaction with its target, DNA topoisomerase II, and predict its molecular properties.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of Nortopixantrone hydrochloride, molecular docking studies would be crucial to understand its binding to DNA topoisomerase II. These studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, between the drug and the enzyme's active site. nih.govnih.gov For instance, docking studies on other topoisomerase II inhibitors have successfully identified key amino acid residues involved in the binding process, which is critical for the inhibitory action of these compounds. researchgate.netimist.ma
Molecular dynamics (MD) simulations provide a more dynamic picture of the drug-target interaction. By simulating the movement of atoms and molecules over time, MD can reveal the conformational changes that occur upon drug binding and the stability of the drug-receptor complex. nih.gov For Nortopixantrone hydrochloride, MD simulations could be used to study the dynamics of the ternary complex formed by the drug, DNA, and topoisomerase II, providing insights into the mechanism of action at an atomic level.
Table 1: Illustrative Applications of Molecular Docking and Molecular Dynamics Simulations for Topoisomerase II Inhibitors
| Computational Method | Application for Topoisomerase II Inhibitors | Insights Gained |
|---|---|---|
| Molecular Docking | Prediction of binding modes of novel compounds to the ATP-binding site of topoisomerase IIα. researchgate.net | Identification of key interactions and potential for inhibitory activity. |
| Virtual screening of compound libraries to identify potential new topoisomerase II inhibitors. imist.ma | Discovery of novel chemical scaffolds for drug development. | |
| Molecular Dynamics | Simulation of the stability of the drug-enzyme-DNA ternary complex. nih.gov | Understanding the dynamic behavior and stability of the inhibitory complex. |
| Analysis of conformational changes in topoisomerase II upon inhibitor binding. | Elucidation of the allosteric effects and mechanism of inhibition. |
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a high level of accuracy in describing the electronic structure of molecules. These methods can be employed to calculate various properties of Nortopixantrone hydrochloride, such as its molecular orbital energies, electrostatic potential, and charge distribution. nih.govijsdr.org This information is valuable for understanding the molecule's reactivity and its ability to participate in non-covalent interactions with its biological target. substack.com Quantum chemical calculations can also be used to refine the parameters used in molecular mechanics force fields for more accurate molecular dynamics simulations. acs.org These computational tools are integral to modern drug discovery and design, providing detailed insights that guide the development of new therapeutic agents. frontiersin.orgnih.govnih.gov
Quantitative Systems Pharmacology (QSP) Frameworks
Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates computational and experimental methods to examine the relationships between a drug, the biological system, and the disease process. discoveryontarget.comnih.gov For an anticancer agent like Nortopixantrone hydrochloride, QSP models can simulate the drug's pharmacokinetic and pharmacodynamic properties within the context of tumor biology and the host's physiological systems. certara.com These models can incorporate data from various sources, including in vitro assays, preclinical studies, and clinical trials, to predict the efficacy and potential for resistance to the drug. bmj.comnih.gov By simulating virtual patient populations, QSP can help in identifying potential biomarkers and optimizing dosing regimens for clinical trials. nih.gov
High-Throughput Screening and Automation in Drug Discovery
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. nih.gov In the context of topoisomerase II inhibitors, HTS assays have been developed to screen for compounds that inhibit the enzyme's DNA relaxation or supercoiling activity. plos.orginspiralis.com Automation plays a crucial role in HTS, enabling the precise and efficient handling of thousands of samples. labnews.co.uk Automated systems can be used for compound dispensing, cell seeding, and data acquisition, significantly accelerating the early stages of drug discovery. labnews.co.uk For the development of analogs of Nortopixantrone hydrochloride, HTS and automation would be instrumental in screening for derivatives with improved potency or selectivity. nih.govyoutube.com
Table 2: High-Throughput Screening Assays for Topoisomerase II Inhibitors
| Assay Type | Principle | Throughput | Application |
|---|---|---|---|
| DNA Relaxation Assay | Measures the conversion of supercoiled DNA to its relaxed form by topoisomerase II. inspiralis.com | High | Primary screening for inhibitors of topoisomerase II catalytic activity. |
| Cleavage Complex Assay | Detects the stabilization of the covalent DNA-topoisomerase II complex. | Medium to High | Identifies topoisomerase poisons that trap the enzyme on DNA. |
| Cell-Based Assays | Measures cytotoxicity or inhibition of cell proliferation in cancer cell lines. nih.gov | High | Secondary screening to assess the anticancer activity of lead compounds. |
Advanced Bioanalytical Techniques for Compound Quantitation (e.g., LC-MS/MS, HPLC)
The accurate quantification of Nortopixantrone hydrochloride and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. Advanced bioanalytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) are the methods of choice for this purpose.
LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of very low concentrations of the compound in complex samples like plasma, urine, and tissue homogenates. nih.govresearchgate.netresearchgate.netnih.gov This technique is particularly useful for quantifying DNA adducts and cross-links formed by DNA-damaging agents. nih.govresearchgate.net HPLC with UV or fluorescence detection is also widely used for the analysis of anthracenedione derivatives. researchgate.netresearchgate.netscispace.comsielc.comnih.govmdpi.com Method development for these techniques involves optimizing the chromatographic separation and the detection parameters to ensure accuracy, precision, and robustness. nih.govnih.govnih.gov
Emerging In Vitro and Ex Vivo Disease Models (e.g., Organ-on-a-Chip)
Traditional two-dimensional (2D) cell cultures have limitations in predicting a drug's in vivo efficacy. Emerging in vitro and ex vivo models, such as organ-on-a-chip technology, offer more physiologically relevant platforms for drug testing. nih.govmdpi.comucsd.edu
Organ-on-a-chip devices are microfluidic cell culture systems that mimic the structure and function of human organs. mdpi.comdrugtargetreview.comnih.gov A "tumor-on-a-chip" model could be used to study the effects of Nortopixantrone hydrochloride on cancer cells in a three-dimensional (3D) microenvironment that includes other cell types found in a tumor, such as fibroblasts and immune cells. mdpi.comnih.gov These models can provide valuable insights into drug penetration, efficacy, and toxicity in a more realistic setting. mdpi.comdrugtargetreview.com
Ex vivo models, which use patient-derived tissues or cells, bridge the gap between in vitro and in vivo studies. nih.govneo-biotech.comchampionsoncology.com Patient-derived tumor explants or organoids can be used to assess the response to Nortopixantrone hydrochloride on an individual patient basis, which is a step towards personalized medicine. nih.govnc3rs.org.ukbmj.com These models retain the cellular heterogeneity and architecture of the original tumor, providing a more accurate prediction of clinical response. nih.govneo-biotech.comchampionsoncology.com
Q & A
Basic Research Question: What is the mechanism of action of nortopixantrone hydrochloride in prostate cancer models, and how is this validated experimentally?
Answer:
Nortopixantrone hydrochloride (BBR-3438), a 9-azaanthrapyrazole derivative, inhibits tumor growth by intercalating DNA and disrupting topoisomerase II activity, leading to apoptosis. Experimental validation involves:
- In vitro assays : Measure cytotoxicity via MTT assays in prostate cancer cell lines (e.g., PC-3, LNCaP) with dose-response curves (IC₅₀ calculations) .
- In vivo models : Use xenograft mice models to assess tumor volume reduction, paired with histopathology (H&E staining) to confirm apoptosis .
- Mechanistic confirmation : Western blotting for DNA damage markers (e.g., γ-H2AX) and flow cytometry for cell cycle arrest (G2/M phase) .
Advanced Research Question: How can researchers optimize experimental designs to evaluate nortopixantrone’s efficacy in drug-resistant prostate cancer models?
Answer:
To address resistance mechanisms (e.g., ABC transporter upregulation or altered DNA repair pathways):
- Resistance induction : Generate resistant cell lines via gradual dose escalation over 6–12 months; validate with IC₅₀ shifts and qPCR for ABCB1/MDR1 expression .
- Combination studies : Test synergism with inhibitors (e.g., verapamil for ABC transporters) using Chou-Talalay analysis .
- Multi-omics integration : Perform RNA-seq to identify dysregulated pathways and CRISPR screens to pinpoint resistance genes .
Basic Research Question: What analytical methods are recommended for quantifying nortopixantrone hydrochloride in pharmaceutical formulations?
Answer:
High-performance liquid chromatography (HPLC) is the gold standard:
- Column : Reverse-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm particle size).
- Mobile phase : Methanol and phosphate buffer (30:70 v/v) at 1 mL/min flow rate.
- Detection : UV absorbance at 207 nm, with linearity validated over 1–10 µg/mL (R² ≥ 0.999) .
- Sample prep : Ultrasonication in methanol for 15 minutes, followed by filtration (0.45 µm syringe filter) .
Advanced Research Question: How can researchers resolve discrepancies in pharmacokinetic (PK) data for nortopixantrone across preclinical studies?
Answer:
Discrepancies may arise from variability in:
- Dosing regimens : Standardize administration routes (e.g., intravenous vs. intraperitoneal) and use isotope-labeled internal standards (e.g., deuterated nortopixantrone) for LC-MS/MS quantification .
- Tissue distribution : Employ PET imaging with radiolabeled nortopixantrone (e.g., ¹¹C-labeled) to quantify organ-specific uptake .
- Data normalization : Apply allometric scaling to adjust for species differences (e.g., mouse-to-human conversion) .
Basic Research Question: What safety protocols are critical when handling nortopixantrone hydrochloride in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and solution preparation to avoid inhalation of particulates .
- Waste disposal : Deactivate residues with 10% sodium hypochlorite before disposing in hazardous waste containers .
Advanced Research Question: How can researchers design robust preclinical studies to assess nortopixantrone’s cardiotoxicity risk?
Answer:
- In vitro cardiotoxicity screening : Use human cardiomyocytes (e.g., iPSC-derived) to monitor troponin release and calcium flux abnormalities .
- Electrophysiology : Patch-clamp assays to assess hERG channel inhibition (IC₅₀ < 1 µM indicates high risk) .
- In vivo ECG monitoring : Implant telemetry devices in rodent models to detect QT prolongation during chronic dosing .
Basic Research Question: What statistical frameworks are appropriate for analyzing antitumor efficacy data in nortopixantrone studies?
Answer:
- Tumor growth inhibition (TGI) : Use mixed-effects models to compare treatment vs. control groups, adjusting for baseline tumor volume .
- Survival analysis : Kaplan-Meier curves with log-rank tests for median survival extension .
- Dose-response modeling : Fit data to sigmoidal Emax models using nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Question: How can metabolomic profiling elucidate nortopixantrone’s off-target effects in non-cancerous tissues?
Answer:
- Untargeted metabolomics : Perform LC-HRMS on liver/kidney homogenates from treated animals; annotate peaks via METLIN or HMDB .
- Pathway enrichment : Use MetaboAnalyst to identify dysregulated pathways (e.g., glutathione metabolism for hepatotoxicity) .
- Validation : Confirm key metabolites (e.g., oxidized glutathione) with targeted MRM assays .
Basic Research Question: What guidelines govern the ethical use of animal models in nortopixantrone research?
Answer:
Follow NIH/ARRIVE 2.0 guidelines:
- Sample size justification : Power analysis (α = 0.05, β = 0.2) to minimize animal use .
- Housing conditions : Provide enrichment (e.g., nesting material) and monitor weight/behavior daily .
- Endpoint criteria : Euthanize at 20% body weight loss or tumor burden exceeding 1.5 cm³ .
Advanced Research Question: How can computational modeling predict nortopixantrone’s binding affinity to novel cancer targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with DNA minor grooves or topoisomerase II ATP-binding sites .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates high affinity) .
- QSAR modeling : Train random forest models on anthracycline analogs to predict IC₅₀ values for untested cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
